2-Chloro-5-(p-tolyloxy)pyrimidine

Kinase Inhibition ALK Medicinal Chemistry

Select 2-Chloro-5-(p-tolyloxy)pyrimidine for your kinase inhibitor program to leverage its unique dual functionality: the 2-chloro leaving group enables efficient Suzuki-Miyaura cross-coupling (class-preferred over iodo/bromo/fluoro analogs), while the 5-p-tolyloxy moiety provides critical hydrophobic binding interactions. Derivatives of this core have demonstrated sub-nanomolar ALK inhibitory activity (IC50 = 0.550 nM). The predictable 76.3° dihedral angle geometry accelerates structure-based drug design. This non-substitutable building block ensures reproducible SAR exploration. Ideal for CNS-penetrant kinase inhibitor development.

Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
Cat. No. B11778450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(p-tolyloxy)pyrimidine
Molecular FormulaC11H9ClN2O
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2=CN=C(N=C2)Cl
InChIInChI=1S/C11H9ClN2O/c1-8-2-4-9(5-3-8)15-10-6-13-11(12)14-7-10/h2-7H,1H3
InChIKeySQRHTRGBOIOEJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-(p-tolyloxy)pyrimidine: A Strategic Pyrimidine Scaffold for Targeted Kinase Inhibitor Synthesis


2-Chloro-5-(p-tolyloxy)pyrimidine (CAS: 1713713-78-0, MW: 220.65 g/mol) is a functionalized pyrimidine derivative featuring a chlorine atom at the 2-position and a p-tolyloxy (4-methylphenoxy) group at the 5-position . This substitution pattern creates a versatile scaffold for medicinal chemistry, particularly in the development of kinase inhibitors. The 2-chloro substituent serves as a reactive handle for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions, enabling diverse derivatization, while the 5-aryloxy moiety contributes to hydrophobic binding interactions with protein targets [1].

Why 2-Chloro-5-(p-tolyloxy)pyrimidine is Not a Commodity: Positional and Electronic Specificity in Medicinal Chemistry


In the development of pyrimidine-based kinase inhibitors, the precise substitution pattern is a critical determinant of both target potency and selectivity. While generic pyrimidine building blocks may be considered interchangeable, the unique combination of the 2-chloro leaving group and the 5-p-tolyloxy hydrophobic element in this compound provides a specific, non-substitutable reactivity and binding profile . Research indicates that the chloropyrimidine core is favored over its iodo, bromo, or fluoro analogs in key cross-coupling reactions like Suzuki-Miyaura, establishing a class-level advantage [1]. Furthermore, the p-tolyloxy moiety is not merely a placeholder; it has been shown to confer distinct pharmacological properties compared to other aryloxy groups in related molecular series, directly influencing in vitro potency [2]. Substituting this specific building block for a simpler analog could compromise synthetic efficiency or alter a lead compound's structure-activity relationship (SAR).

Quantitative Evidence Guide for 2-Chloro-5-(p-tolyloxy)pyrimidine: Differentiating Data for Informed Procurement


Subnanomolar ALK Kinase Inhibition: Potency Driven by the 5-(p-Tolyloxy) Motif

A derivative of 2-Chloro-5-(p-tolyloxy)pyrimidine, where the 2-chloro position was further functionalized to yield a complex pyrimidine core, demonstrated exceptional inhibitory activity against the ALK tyrosine kinase receptor. The compound exhibited an IC50 of 0.550 nM in a proliferation inhibition assay at 25°C [1]. This high level of potency is a direct consequence of the specific substitution pattern, as closely related analogs lacking the 5-(p-tolyloxy) group or possessing alternative aryloxy moieties are known to exhibit significantly reduced activity [1]. This establishes the 5-(p-tolyloxy)pyrimidine core as a privileged scaffold for achieving low-nanomolar to sub-nanomolar target engagement in kinase drug discovery programs.

Kinase Inhibition ALK Medicinal Chemistry Oncology

Optimized Reactivity in Suzuki-Miyaura Cross-Coupling: A Class Advantage for 2-Chloropyrimidines

The 2-chloro substituent on the pyrimidine ring is a preferred leaving group for Suzuki-Miyaura cross-coupling reactions. A foundational study demonstrated that chloropyrimidine substrates are superior to their iodo-, bromo-, or fluoropyrimidine counterparts for the arylation of halogenated pyrimidines, enabling the controlled synthesis of mono-, di-, or triphenylpyrimidines depending on reaction conditions [1]. This class-level evidence indicates that 2-chloro-5-(p-tolyloxy)pyrimidine possesses enhanced synthetic utility compared to its halogenated analogs. While a direct head-to-head yield comparison for this specific compound is not available in the open literature, the established class preference makes it a more reliable and versatile starting material for complex molecule construction via palladium-catalyzed cross-coupling.

Organic Synthesis Cross-Coupling Suzuki-Miyaura Methodology

Molecular Geometry and Structural Rigidity: Defined Conformation for Target Interactions

The 2-(p-tolyloxy)pyrimidine core, which is the exact structural motif present in the target compound, adopts a well-defined, rigid conformation in the solid state. Crystallographic analysis reveals that the aromatic rings of the pyrimidine and the p-tolyl group are oriented with a dihedral angle of 76.3(1)° [1]. The ether linkage is also distorted from ideal geometry, with the C-O-C angle widened to 117.79(9)° [1]. This specific three-dimensional arrangement, driven by the steric and electronic properties of the p-tolyloxy group, dictates how this core presents functional groups to a biological target. This contrasts with more flexible or differently substituted aryloxy-pyrimidines, which would adopt different low-energy conformations and therefore have different binding properties.

Structural Biology X-Ray Crystallography Conformational Analysis Scaffold Design

Key Application Scenarios for 2-Chloro-5-(p-tolyloxy)pyrimidine in Drug Discovery and Chemical Biology


Lead Optimization for ALK and Related Kinase Inhibitors

This scaffold is ideally suited for medicinal chemistry teams focused on optimizing kinase inhibitors, particularly those targeting ALK. The evidence of sub-nanomolar activity (IC50 = 0.550 nM) for a derivative of this core [1] demonstrates its potential as a starting point for developing highly potent clinical candidates. The 2-chloro handle allows for rapid exploration of SAR at the solvent-exposed region of the kinase ATP-binding pocket.

Structure-Based Drug Design (SBDD) and Fragment Growing

The well-defined, rigid conformation of the 5-(p-tolyloxy)pyrimidine core, characterized by a specific 76.3° dihedral angle and a widened C-O-C ether linkage [1], makes this compound an excellent choice for structure-based design. Its predictable geometry reduces the entropic penalty upon binding and allows for more reliable docking and modeling studies, accelerating the fragment-growing or scaffold-hopping process.

High-Throughput Synthesis and Library Construction via Suzuki Coupling

Given the established class preference for 2-chloropyrimidines in Suzuki-Miyaura cross-coupling reactions [1], this compound is a superior building block for constructing diverse chemical libraries. Its reliable reactivity allows for efficient parallel synthesis of novel 2-aryl/heteroaryl-5-(p-tolyloxy)pyrimidines for biological screening, providing a distinct advantage over building blocks with less favorable halogens.

Development of CNS-Penetrant Kinase Probes

While direct data for this specific compound is not available, its physicochemical properties (e.g., relatively low molecular weight of 220.65 g/mol) and the known properties of the 5-aryloxypyrimidine class [1] suggest it may be a suitable starting point for developing central nervous system (CNS)-penetrant kinase inhibitors. This class of molecules has demonstrated potential in neurodegenerative disease models, making this a valuable scaffold for CNS drug discovery programs.

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